molecular formula C16H14F3NO3 B6707290 N-[(4-ethoxy-3-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide

N-[(4-ethoxy-3-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide

Cat. No.: B6707290
M. Wt: 325.28 g/mol
InChI Key: VFDHHOCQKJGSFY-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name

N-[(4-ethoxy-3-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-2-23-13-6-3-9(7-11(13)18)8-20-16(22)14-10(17)4-5-12(21)15(14)19/h3-7,21H,2,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDHHOCQKJGSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-ethoxy-3-fluorophenylmethyl intermediate, which can be achieved through a series of halogenation and alkylation reactions. This intermediate is then coupled with 2,6-difluoro-3-hydroxybenzoic acid using amide bond formation techniques, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while nucleophilic substitution can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it suitable for use in materials science and the development of advanced materials.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethoxyphenyl)methyl]-2,6-difluoro-3-hydroxybenzamide
  • N-[(4-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide
  • N-[(4-ethoxy-3-chlorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide

Uniqueness

N-[(4-ethoxy-3-fluorophenyl)methyl]-2,6-difluoro-3-hydroxybenzamide is unique due to the specific arrangement of its functional groups, particularly the combination of ethoxy, fluorine, and hydroxyl groups. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

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